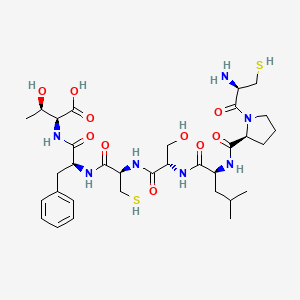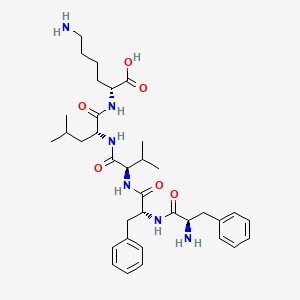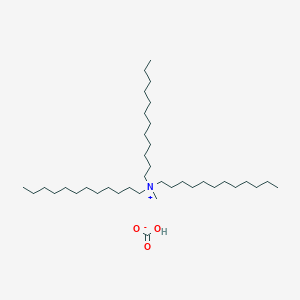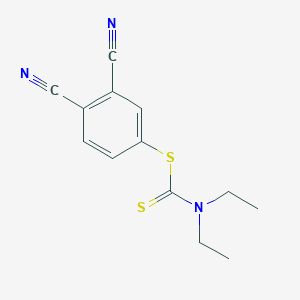
3,4-Dicyanophenyl diethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dicyanophenyl diethylcarbamodithioate: is an organosulfur compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of a dicyanophenyl group and a diethylcarbamodithioate moiety, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanophenyl diethylcarbamodithioate typically involves the reaction of 3,4-dicyanophenol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
3,4-Dicyanophenol+Diethylcarbamodithioic acid→3,4-Dicyanophenyl diethylcarbamodithioate
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 3,4-Dicyanophenyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
Chemistry: In chemistry, 3,4-Dicyanophenyl diethylcarbamodithioate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 3,4-Dicyanophenyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal cofactors. This interaction can disrupt normal cellular processes, leading to various biological effects.
相似化合物的比较
- 3,4-Dichlorophenyl diethylcarbamate
- 3,4-Dicyanothiophene
- N-(3,4-Dicyanophenyl)-D,L-leucine
Comparison: Compared to these similar compounds, 3,4-Dicyanophenyl diethylcarbamodithioate is unique due to its diethylcarbamodithioate moiety, which imparts distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring robust and versatile chemical intermediates.
属性
CAS 编号 |
184641-11-0 |
|---|---|
分子式 |
C13H13N3S2 |
分子量 |
275.4 g/mol |
IUPAC 名称 |
(3,4-dicyanophenyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H13N3S2/c1-3-16(4-2)13(17)18-12-6-5-10(8-14)11(7-12)9-15/h5-7H,3-4H2,1-2H3 |
InChI 键 |
YNFRTEPFAIRGMK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SC1=CC(=C(C=C1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
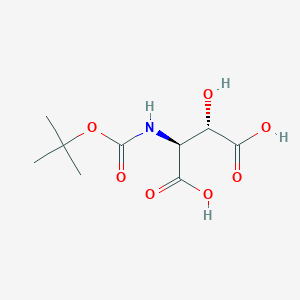
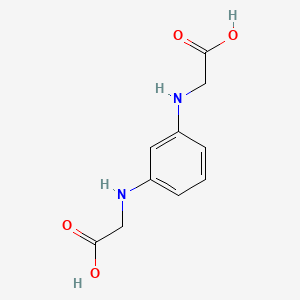
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
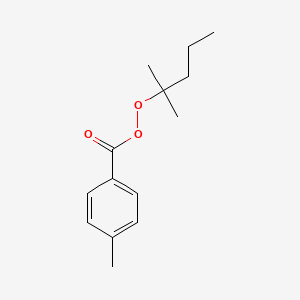
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
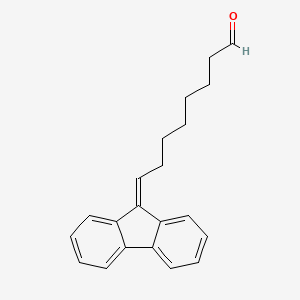
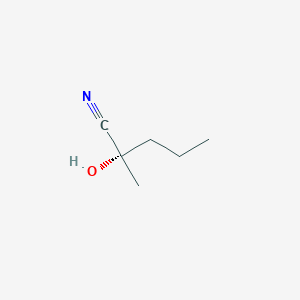

![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

